alfa-Amino-2-adamantaneacetic acid
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Overview
Description
2-(adamantan-2-yl)-2-aminoacetic acid is a derivative of adamantane, a compound known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-2-yl)-2-aminoacetic acid typically involves the reaction of adamantanone with glycine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-2-yl)-2-aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-(adamantan-2-yl)-2-aminoacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(adamantan-2-yl)-2-aminoacetic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2-adamantyl)-2-aminoacetic acid |
InChI |
InChI=1S/C12H19NO2/c13-11(12(14)15)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5,13H2,(H,14,15) |
InChI Key |
QHBKDONXFKTUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(C(=O)O)N |
Origin of Product |
United States |
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